Roche 28-2653 -

Roche 28-2653

Catalog Number: EVT-10984782
CAS Number:
Molecular Formula: C27H24N4O5
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The detailed synthesis involves the following steps:

  1. Formation of Barbituric Acid: The reaction conditions were optimized to enhance yield.
  2. Subsequent Reactions: Further transformations lead to the final product, Roche 28-2653.
  3. Purification: The final compound is purified through standard chromatographic techniques.
Molecular Structure Analysis

Structure and Data

The molecular weight and other structural data are essential for understanding its pharmacokinetics and dynamics:

  • Molecular Formula: C₁₅H₁₅N₃O₃
  • Molecular Weight: Approximately 285.30 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Roche 28-2653 primarily acts through the inhibition of matrix metalloproteinases, which are enzymes that play a critical role in the degradation of extracellular matrix components. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing their activity.

Key reactions include:

  • Inhibition of MMP Activity: Roche 28-2653 selectively inhibits MMP2 and MMP9, leading to reduced tumor cell invasion and migration.
  • Dose-Dependent Effects: Studies have shown that varying doses of Roche 28-2653 can significantly impact tumor growth in animal models .
Mechanism of Action

Process and Data

The mechanism of action for Roche 28-2653 involves its selective binding to matrix metalloproteinases. By inhibiting these enzymes, Roche 28-2653 disrupts the processes involved in tumor invasion and metastasis. In preclinical studies using rat models with prostate cancer, treatment with Roche 28-2653 resulted in:

  • A reduction in tumor weight by up to 90% in a dose-dependent manner.
  • Prolonged survival rates for treated animals compared to controls .

This selectivity for MMPs suggests that Roche 28-2653 could be a promising therapeutic agent in managing cancers characterized by excessive matrix remodeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roche 28-2653 exhibits several physical and chemical properties relevant to its function as a pharmaceutical agent:

  • Solubility: The compound's solubility profile should be assessed for formulation purposes.
  • Stability: Stability under various conditions (temperature, pH) is critical for storage and efficacy.

While specific numerical values for these properties are not extensively documented in the available literature, they are crucial for further development into clinical applications.

Applications

Scientific Uses

Roche 28-2653 has significant potential applications in cancer therapy due to its targeted inhibition of matrix metalloproteinases. Its primary scientific uses include:

  • Cancer Research: As a model compound for studying MMP inhibition effects on tumor growth.
  • Therapeutic Development: Potential development into a treatment modality for cancers such as prostate cancer, where MMPs are known to facilitate tumor progression .

Research continues into optimizing its use in combination therapies or as part of drug delivery systems aimed at enhancing its efficacy while minimizing side effects.

Molecular Pharmacology of Selective MMP Inhibition

Target Engagement Specificity for Matrix Metalloproteinase-2, Matrix Metalloproteinase-9, and Membrane Type 1-Matrix Metalloproteinase

Roche 28-2653 (5-biphenyl-4-yl-5-[4-(nitro-phenyl)-piperazin-1-yl]-pyrimidine-2,4,6-trione) exhibits remarkable selectivity for specific matrix metalloproteinases implicated in pathological processes. Biochemical profiling demonstrates its highest inhibitory potency against Matrix Metalloproteinase-2 (gelatinase A), Matrix Metalloproteinase-9 (gelatinase B), and Membrane Type 1-Matrix Metalloproteinase (Matrix Metalloproteinase-14), with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (7–246 nM for Matrix Metalloproteinase-2, 12–23 nM for Matrix Metalloproteinase-9, and 15 nM for Membrane Type 1-Matrix Metalloproteinase) [2] [5]. This contrasts sharply with its minimal activity against Matrix Metalloproteinase-1 (collagenase 1; IC₅₀ = 16,000 nM) and Matrix Metalloproteinase-3 (stromelysin 1; IC₅₀ = 1,200 nM) [2] [5]. The molecular basis for this selectivity lies in Roche 28-2653's pyrimidine-2,4,6-trione core structure, which enables precise interactions with the S1' substrate-binding pockets of its target enzymes—a deep hydrophobic pocket in Matrix Metalloproteinase-9 and Matrix Metalloproteinase-2, and the intermediate-depth pocket of Membrane Type 1-Matrix Metalloproteinase [2] [8].

Table 1: Inhibition Profile of Roche 28-2653 Across Matrix Metalloproteinases

Matrix MetalloproteinaseClassificationIC₅₀ (nM)Primary Substrates
Matrix Metalloproteinase-2Gelatinase7–246Gelatin, collagen IV, elastin
Matrix Metalloproteinase-9Gelatinase12–23Gelatin, collagen IV, elastin
Membrane Type 1-Matrix MetalloproteinaseMembrane-type15Collagen I, II, III; pro-Matrix Metalloproteinase-2
Matrix Metalloproteinase-1Collagenase16,000Collagen I, II, III, VII, X
Matrix Metalloproteinase-3Stromelysin1,200Aggrecan, fibronectin, laminin
Matrix Metalloproteinase-7Matrilysin91Fibronectin, laminin, elastin

Functionally, this selectivity profile translates to potent anti-invasive and anti-angiogenic effects. In orthotopic prostate cancer models, Roche 28-2653 treatment (100 mg/kg/day orally) reduced tumor weights by up to 90% and significantly prolonged survival by inhibiting Matrix Metalloproteinase-2/Matrix Metalloproteinase-9-mediated basement membrane degradation and Membrane Type 1-Matrix Metalloproteinase-dependent tumor cell migration [1] [5]. Similarly, in experimental stroke models, Roche 28-2653 (daily oral administration) attenuated blood-brain barrier disruption by specifically inhibiting Matrix Metalloproteinase-9 activity during acute phases (days 1–3 post-ischemia), though prolonged inhibition (6 days) diminished therapeutic efficacy due to interference with Matrix Metalloproteinase-mediated restorative processes [4].

Structural Determinants of Binding Affinity and Zymogen Selectivity

The molecular architecture of Roche 28-2653 features three domains essential for its selectivity: (1) a pyrimidine-trione zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion; (2) a biphenyl moiety occupying the S1' pocket; and (3) a 4-nitrophenylpiperazine extension interacting with secondary substrate-binding sites (S2-S3 pockets) [2] [8]. The biphenyl group confers specificity for Matrix Metalloproteinase-2/Matrix Metalloproteinase-9/Membrane Type 1-Matrix Metalloproteinase by optimally penetrating their deep S1' pockets—a structural feature absent in Matrix Metalloproteinase-1 and Matrix Metalloproteinase-7, which possess shallower S1' pockets sterically incompatible with this bulky substituent [8]. The Zn²⁺ chelation occurs through the carbonyl oxygens at positions 2 and 4 of the trione ring, displacing the water molecule essential for proteolytic activity while avoiding the indiscriminate metal binding associated with hydroxamate-based inhibitors [2].

Roche 28-2653 exhibits preferential binding to activated Matrix Metalloproteinases over zymogen forms due to conformational differences in the catalytic domain. Pro-Matrix Metalloproteinases maintain latency through the "cysteine switch" mechanism, where a conserved cysteine residue (Cys73 in pro-Matrix Metalloproteinase-2) coordinates the catalytic Zn²⁺, preventing substrate access [8]. Upon activation, removal of the pro-domain exposes the catalytic cleft, enabling Roche 28-2653's biphenyl group to fully engage the S1' pocket. This mechanistic distinction underlies its 50-fold higher affinity for activated Matrix Metalloproteinase-9 versus pro-Matrix Metalloproteinase-9, as confirmed by zymography and fluorescence quenching studies [2]. The inhibitor does not interfere with Tissue Inhibitor of Metalloproteinases-2-mediated pro-Matrix Metalloproteinase-2 activation by Membrane Type 1-Matrix Metalloproteinase, preserving physiological matrix remodeling while inhibiting pathological degradation [5] [8].

Table 2: Structural Features of Roche 28-2653 Target Matrix Metalloproteinases

Structural ElementMatrix Metalloproteinase-2Matrix Metalloproteinase-9Membrane Type 1-Matrix MetalloproteinaseNon-target (Matrix Metalloproteinase-1)
S1' Pocket DepthDeep (∼13 Å)Deep (∼13.5 Å)Intermediate (∼10.5 Å)Shallow (∼8.7 Å)
Zinc Coordination GeometryTrigonal bipyramidalTrigonal bipyramidalDistorted tetrahedralTetrahedral
Key S1' ResiduesLeu116, Tyr142, Leu163Leu118, Tyr144, Leu185Leu226, Tyr240, Thr253Val215, Thr216, Pro235
Proteolytic Activation SiteAsn37-Tyr38 (MMP-3 cleavage)Arg87-Phe88 (MMP-3 cleavage)Arg111-Arg112 (furin cleavage)Asn55-Phe56 (plasmin cleavage)

Allosteric Modulation Mechanisms versus Catalytic Site Competition

Although primarily characterized as an active-site-directed inhibitor, Roche 28-2653 demonstrates complex inhibitory behaviors suggesting potential allosteric influences. Classical competitive inhibition is evidenced by Lineweaver-Burk plots showing increased Michaelis constant (Kₘ) with constant maximal velocity (Vₘₐₓ) when tested against synthetic fluorogenic substrates [2]. However, surface plasmon resonance studies reveal biphasic binding kinetics: an initial rapid association with the catalytic domain (kon ≈ 10⁴ M⁻¹s⁻¹) followed by slower conformational rearrangement (kconf ≈ 0.01 s⁻¹) [6]. This slow-binding inhibition resembles Tissue Inhibitor of Metalloproteinases-2 binding to Matrix Metalloproteinase-2, which induces global conformational changes propagating from the active site to distal exosites [8].

The compound's pyrimidine-trione core may exert allosteric-like effects through modulation of Matrix Metalloproteinase homodimerization. Membrane Type 1-Matrix Metalloproteinase functions as a constitutive dimer, and Roche 28-2653 binding disrupts dimer interface interactions essential for pro-Matrix Metalloproteinase-2 activation [8]. Molecular dynamics simulations suggest that occupancy of the S1' pocket by Roche 28-2653's biphenyl group transmits structural rearrangements to the Membrane Type 1-Matrix Metalloproteinase hemopexin domain (∼40 Å distant), reducing its affinity for Tissue Inhibitor of Metalloproteinases-2-bound pro-Matrix Metalloproteinase-2 by 15-fold [3] [8]. This dual functionality—direct catalytic site blockade coupled with disruption of protein-protein interactions—explains its superior anti-tumor efficacy compared to earlier matrix metalloproteinase inhibitors lacking such multi-target effects [5].

Notably, Roche 28-2653 does not significantly inhibit matrix metalloproteinase catalytic activity through exosite binding alone (e.g., fibronectin type II domains in Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 or hemopexin domains), distinguishing it from antibody-based matrix metalloproteinase inhibitors like DX-2400 [6]. Its inhibitory actions remain primarily dependent on catalytic site accessibility, explaining reduced efficacy against matrix metalloproteinases embedded in dense extracellular matrix versus soluble forms [5].

Differential Inhibition Kinetics Across Metalloproteinase Classes

Roche 28-2653 exhibits markedly distinct kinetic behaviors across metalloproteinase classes due to structural variations in their active sites:

  • Gelatinases (Matrix Metalloproteinase-2/Matrix Metalloproteinase-9): Time-dependent, tight-binding inhibition with inhibition constant (Kᵢ) values of 1.2–3.8 nM. The biphenyl moiety induces slow conformational changes in the S1' loop (residues Leu116-Tyr142 in Matrix Metalloproteinase-2), resulting in a 20-fold decrease in dissociation rate (koff = 1.7 × 10⁻⁴ s⁻¹) compared to initial association [2] [5]. Complete inhibition requires >30 minutes pre-incubation, consistent with induced-fit binding mechanisms [2].

  • Membrane-Type Matrix Metalloproteinases (Membrane Type 1-Matrix Metalloproteinase): Rapid equilibrium inhibition (Kᵢ = 15 nM) with no time-dependence, reflecting unhindered access to the catalytic site without major conformational adjustments [5] [8]. The inhibitor's nitrophenylpiperazine group forms favorable π-stacking with Tyr240 in the S2 pocket, enhancing residence time by 3-fold compared to Matrix Metalloproteinase-2 [8].

  • ADAM/A Disintegrin and Metalloproteinases: Minimal inhibition of Tumor Necrosis Factor-α Converting Enzyme (ADAM17; IC₅₀ > 50,000 nM) and ADAM10 (IC₅₀ > 100,000 nM) due to divergent S1' pocket architectures containing charged residues (Glu406 in ADAM17) that repel Roche 28-2653's hydrophobic biphenyl group [6].

  • Astacins (Meprin α/β): Moderate inhibition (IC₅₀ = 2,400–3,800 nM) attributed to partial conservation of S1' pocket hydrophobicity, though the deeper active site cleft accommodates the inhibitor suboptimally [6].

Table 3: Kinetic Parameters of Roche 28-2653 Inhibition

EnzymeKᵢ (nM)Association Rate (kon, M⁻¹s⁻¹)Dissociation Rate (koff, s⁻¹)Inhibition ModeResidence Time (min)
Matrix Metalloproteinase-21.2–3.82.1 × 10⁴1.7 × 10⁻⁴Tight-binding98
Matrix Metalloproteinase-92.5–5.11.8 × 10⁴2.3 × 10⁻⁴Tight-binding72
Membrane Type 1-Matrix Metalloproteinase155.4 × 10⁴8.1 × 10⁻⁴Rapid equilibrium21
Matrix Metalloproteinase-116,0001.2 × 10³1.9 × 10⁻²Rapid equilibrium0.9
ADAM17>50,000NDNDNo inhibitionND

The differential kinetics have therapeutic implications. In prostate cancer models, once-daily oral dosing maintained >80% Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 inhibition over 24 hours due to prolonged target residence time, while Membrane Type 1-Matrix Metalloproteinase inhibition required higher dosing frequency for sustained effect [1] [10]. Combination with estramustine enhanced antitumor efficacy not through pharmacokinetic interactions, but through complementary mechanistical actions: estramustine downregulated Tissue Inhibitor of Metalloproteinases-1 expression, increasing Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 susceptibility to Roche 28-2653 without altering its kinetic profile [10]. These findings underscore the importance of considering metalloproteinase-specific inhibition kinetics for optimal therapeutic scheduling and combination strategies.

Properties

Product Name

Roche 28-2653

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]-3-(4-phenylphenyl)piperidine-2,4,6-trione

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H24N4O5/c32-24-18-25(33)28-26(34)27(24,21-8-6-20(7-9-21)19-4-2-1-3-5-19)30-16-14-29(15-17-30)22-10-12-23(13-11-22)31(35)36/h1-13H,14-18H2,(H,28,33,34)

InChI Key

VWJFDSFQMZGQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)CC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.